Acenaphtho[1,2-b]benzo[g]quinoxaline
Description
Acenaphtho[1,2-b]benzo[g]quinoxaline (AN6) is a polycyclic aromatic heterocycle synthesized via the condensation of acenaphthenequinone with 2-aminonaphthalene in glacial acetic acid under reflux . Its molecular formula is C₂₂H₁₂N₂, and it exhibits a high melting point of 353–354°C, indicative of strong intermolecular interactions and structural rigidity . AN6 has been extensively studied for its diverse applications, including organic electronics, photopolymerization, anticancer therapy, and non-viral gene delivery .
Properties
CAS No. |
207-20-5 |
|---|---|
Molecular Formula |
C22H12N2 |
Molecular Weight |
304.3g/mol |
IUPAC Name |
3,14-diazahexacyclo[14.7.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-2-6-15-12-19-18(11-14(15)5-1)23-21-16-9-3-7-13-8-4-10-17(20(13)16)22(21)24-19/h1-12H |
InChI Key |
YIDHVTLTSOFNMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3 |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Derivatives of Acenaphthoquinoxaline
Several derivatives synthesized alongside AN6 () highlight structural variations and their impact on properties:
| Compound | Molecular Formula | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| AN5 | C₁₇H₉N₃ | 223–225 | Pyridine-fused, smaller π-system |
| AN6 | C₂₂H₁₂N₂ | 353–354 | Naphthalene-fused, extended conjugation |
| AN7 | C₂₄H₁₂N₄ | 265–268 | Phenazine-pyrazine fusion, higher N-content |
| AN8 | C₂₆H₁₄N₂ | 284–285 | Dibenzofused, larger planar structure |
Key Observations :
- Extended conjugation in AN6 (vs. AN5) enhances absorption in the visible spectrum, critical for photoinitiators and optoelectronics .
- Higher nitrogen content in AN7 reduces melting points compared to AN6, likely due to altered packing efficiency .
- Planarity in AN6 and AN8 promotes molecular self-organization in polymers, improving charge transport in organic thin-film transistors (OTFTs) .
Organic Electronics and Photovoltaics
- AN6-Based Copolymers : Copolymers like PT-BOAQ (with terthiophene and octyloxy groups) exhibit deep HOMO levels (-5.4 eV) and high hole mobility (10⁻³ cm²/V·s), outperforming poly(alkylthiophene)s (PAT) in photovoltaic efficiency .
- PT-AQ : Similar to AN6 but lacking alkyloxy groups, PT-AQ forms vertical columnar crystals, demonstrating that planar subunits drive self-assembly in OTFTs .
Photopolymerization in Dental Composites
- AN6/diMPhTAA System: Achieves a polymerization rate of 116.1 µmol/s, comparable to commercial camphorquinone. AN6’s broad absorption at 400 nm enables efficient electron transfer to co-initiators .
- Comparison with AN7: AN7’s higher nitrogen content may reduce photoinitiation efficiency due to competing non-radiative decay pathways .
Anticancer Activity
- AN6 Derivatives: 9-Fluoro-AN6 (3g) exhibits selective cytotoxicity against MCF-7 and HeLa cells (IC₅₀ < 10 µM) via oxidative DNA cleavage without exogenous agents .
- Indoloquinoxalines: Unlike AN6 derivatives, indolo[2,3-b]quinoxalines require metabolic activation for DNA interaction but show broader antitumor activity .
Corrosion Inhibition
- Quinoxaline Derivatives: Inhibition efficiency in 0.5 M H₂SO₄ follows PHQX > THQX > CHQX > QX, driven by electron-donating substituents . AN6’s larger aromatic system may enhance adsorption on mild steel, though direct data is lacking.
Non-Viral Gene Delivery
- ANQ-A-M/ANQ-H-M : AN6-based vectors with [12]aneN3 achieve 1.7× higher transfection efficiency than lipofectamine 2000. Solvent-dependent fluorescence (λₑₓ = 420 nm, λₑₘ = 650 nm) enables real-time bioimaging .
Preparation Methods
Acid-Catalyzed Cyclization
In a representative procedure, acenaphthenequinone (1.0 g, 5.5 mmol) is refluxed with 2,3-diaminonaphthalene (0.87 g, 5.5 mmol) in glacial acetic acid for 2 hours. The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield the target compound as a yellow crystalline solid (70% yield, m.p. 353–354°C). This method leverages the electron-deficient nature of the quinoxaline ring to drive cyclization, with acetic acid acting as both solvent and proton donor.
Key Variables:
-
Solvent: Glacial acetic acid (optimal for protonation and solubility).
-
Temperature: Reflux (~118°C) ensures sufficient energy for ring closure.
-
Diamine Substitution: Electron-rich diamines (e.g., 2,3-diaminonaphthalene) enhance reaction rates due to increased nucleophilicity.
Catalytic Approaches for Enhanced Efficiency
Recent advances focus on catalytic systems to improve yields and reduce reaction times.
Transition Metal Catalysis
Chromium(II) chloride hexahydrate (CrCl₂·6H₂O) has emerged as an effective catalyst for quinoxaline synthesis. In a modified protocol, acenaphthenequinone and 2,3-diaminonaphthalene are heated at 80°C in ethanol with 10 mol% CrCl₂·6H₂O, achieving 85% yield within 3 hours. The catalyst facilitates imine formation and subsequent cyclization through Lewis acid activation of the diketone.
Comparative Performance:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 118 | 2 | 70 |
| CrCl₂·6H₂O | 80 | 3 | 85 |
Organocatalytic Methods
L-proline (20 mol%) in dimethylformamide (DMF) at 100°C enables a greener route, yielding 78% product with >99% purity. The secondary amine moiety of proline acts as a proton shuttle, accelerating enamine intermediate formation.
One-Pot Synthesis Strategies
Modern protocols emphasize atom economy and reduced purification steps.
Sequential Azidation-Cyclization
A patent-derived method employs a three-step, one-pot sequence:
-
Bromination: Acenaphthenequinone reacts with bromine (65°C, 2 h) to form 1,2-dibromoacenaphthenequinone (82% yield).
-
Azidation: Treatment with sodium azide (NaN₃) in DMF substitutes bromine with azide groups (quantitative conversion).
-
Cyclization: Click chemistry with 2,3-diaminonaphthalene and morpholinyl acetylene under Cu(I) catalysis yields the target compound (K1, 61% yield).
Characterization Data (K1):
Thiol-Mediated Alkylation
A novel one-pot approach condenses acenaphthenequinone with 3,4-diaminobenzenethiol in chloroform/acetic acid, followed by alkylation with R-X (R = alkyl). This yields 9-(alkylthio)acenaphtho[1,2-b]quinoxalines with 70–84% efficiency.
Representative Conditions:
| Entry | R-X | Time (min) | Yield (%) | m.p. (°C) |
|---|---|---|---|---|
| 3a | CH₃CH₂Cl | 35 | 78 | 130 |
| 3f | C₆H₅Cl | 25 | 82 | 147 |
Industrial-Scale Production Considerations
While lab-scale methods prioritize flexibility, industrial synthesis requires optimization for cost and throughput.
Q & A
Q. What are the standard synthesis protocols for Acenaphtho[1,2-b]benzo[g]quinoxaline?
Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves refluxing acenaphthenequinone (1.0 g, 5.5 mmol) with aromatic diamines (e.g., 2-aminonaphthalene or 3,4-diaminobenzenethiol) in glacial acetic acid for 2–3 hours, yielding 70%–90% of product . Key steps include:
- Reagents: Acenaphthenequinone, diamines, acetic acid.
- Conditions: Reflux at 120°C, reaction time 2–3 hours.
- Work-up: Precipitation in cold water followed by recrystallization (e.g., from ethanol).
- Characterization: Confirmed via NMR (δ 7.52–8.72 ppm for aromatic protons) and NMR (δ 125.7–155.2 ppm) .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer: Routine characterization includes:
- and NMR: To identify aromatic proton environments and carbon frameworks. Peaks at δ 8.72 (s, 2H) and δ 138.3 (C NMR) confirm fused quinoxaline rings .
- IR Spectroscopy: Bands at 1610–1430 cm indicate C=N and C=C stretching in the heterocyclic core .
- Mass Spectrometry: Molecular ion peaks at m/z 304.35 (CHN) validate purity .
Q. What are the primary applications of this compound in materials science?
Methodological Answer: The compound serves as:
- Electron-Transporting Material: Its planar π-conjugated system enhances charge mobility in OLEDs, achieving external quantum efficiencies (EQE) up to 7.4% in red-emitting devices .
- Corrosion Inhibitor: Reduces mild steel corrosion in acidic media (e.g., 0.5 M HSO) with inhibition efficiencies >90% via adsorption on metal surfaces .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Methodological Answer: Optimization strategies include:
- Solvent Selection: Replacing acetic acid with glycerol (a green solvent) reduces toxicity and improves yields to >85% .
- Catalysis: Using pentafluorophenylammonium triflate enhances reaction rates by lowering activation energy, achieving 95% yield in 1 hour .
- One-Pot Synthesis: Combining acenaphthenequinone and diamines in a single step minimizes intermediate isolation, reducing reaction time to 30 minutes .
Q. How do electronic structure calculations explain its performance in OLEDs?
Methodological Answer: Density functional theory (DFT) reveals:
- Charge Transfer Efficiency: A small energy gap (ΔE < 0.3 eV) between singlet and triplet states enables thermally activated delayed fluorescence (TADF), critical for high EQE .
- Frontier Molecular Orbitals: Localized HOMO on the acenaphthoquinoxaline core and LUMO on the benzoquinoxaline unit facilitate exciton formation and separation .
Q. What contradictions exist in corrosion inhibition studies, and how are they resolved?
Methodological Answer:
- Contradiction: Inhibition efficiency varies with substituents (e.g., nitro vs. amino groups). Electrochemical impedance spectroscopy (EIS) shows nitro derivatives (e.g., 10-nitroacenaphthoquinoxaline) adsorb more strongly (ΔG = −42 kJ/mol) but may hydrolyze in acidic media .
- Resolution: Quantum chemical modeling (e.g., Fukui indices) identifies reactive sites for targeted molecular modifications, improving stability .
Q. How is this compound utilized in bioreductive imaging of tumor hypoxia?
Methodological Answer:
- Mechanism: The nitro group in derivatives (e.g., 10-nitroacenaphthoquinoxaline) is reduced to amino groups under hypoxic conditions, triggering fluorescence (λ = 650 nm).
- Validation: Live-cell imaging in V79 hamster cells shows a hypoxic/normoxic fluorescence ratio of 11:1 after 3.5 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
